molecular formula C6H11N3O2S B13165648 N-(propan-2-yl)-1H-imidazole-4-sulfonamide

N-(propan-2-yl)-1H-imidazole-4-sulfonamide

Cat. No.: B13165648
M. Wt: 189.24 g/mol
InChI Key: JHRVPROUIHDBTB-UHFFFAOYSA-N
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Description

N-(propan-2-yl)-1H-imidazole-4-sulfonamide is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two non-adjacent nitrogen atoms. This particular compound is characterized by the presence of a sulfonamide group attached to the imidazole ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(propan-2-yl)-1H-imidazole-4-sulfonamide typically involves the reaction of an imidazole derivative with a sulfonamide precursor. One common method is the reaction of 1H-imidazole-4-sulfonyl chloride with isopropylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as crystallization, distillation, or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(propan-2-yl)-1H-imidazole-4-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(propan-2-yl)-1H-imidazole-4-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(propan-2-yl)-1H-imidazole-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates of enzymes, leading to competitive inhibition. This compound may inhibit enzymes involved in folate synthesis, similar to other sulfonamide drugs, thereby exerting its antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(propan-2-yl)-1H-imidazole-4-carboxamide
  • N-(propan-2-yl)-1H-imidazole-4-thiol
  • N-(propan-2-yl)-1H-imidazole-4-phosphate

Uniqueness

N-(propan-2-yl)-1H-imidazole-4-sulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The sulfonamide group enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C6H11N3O2S

Molecular Weight

189.24 g/mol

IUPAC Name

N-propan-2-yl-1H-imidazole-5-sulfonamide

InChI

InChI=1S/C6H11N3O2S/c1-5(2)9-12(10,11)6-3-7-4-8-6/h3-5,9H,1-2H3,(H,7,8)

InChI Key

JHRVPROUIHDBTB-UHFFFAOYSA-N

Canonical SMILES

CC(C)NS(=O)(=O)C1=CN=CN1

Origin of Product

United States

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